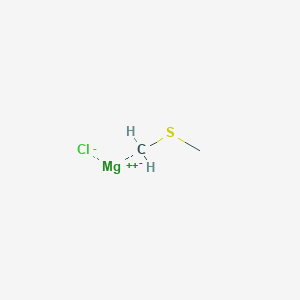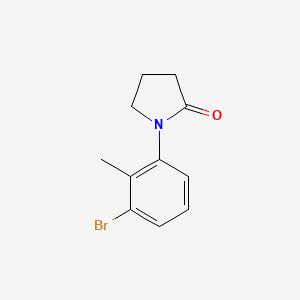![molecular formula C16H24N4 B15050692 1-(butan-2-yl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B15050692.png)
1-(butan-2-yl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(butan-2-yl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine is an organic compound with a complex structure that includes a pyrazole ring, a butyl group, and a dimethylaminophenyl group
Vorbereitungsmethoden
The synthesis of 1-(butan-2-yl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the butyl group: This step involves the alkylation of the pyrazole ring with a butyl halide under basic conditions.
Attachment of the dimethylaminophenyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a dimethylaminobenzyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
1-(butan-2-yl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminophenyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(butan-2-yl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(butan-2-yl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(butan-2-yl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine can be compared with other similar compounds such as:
- 1-(butan-2-yl)-N-{[4-(methylamino)phenyl]methyl}-1H-pyrazol-3-amine
- 1-(butan-2-yl)-N-{[4-(ethylamino)phenyl]methyl}-1H-pyrazol-3-amine
These compounds share structural similarities but differ in the substituents on the phenyl ring. The unique properties of this compound arise from the presence of the dimethylamino group, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C16H24N4 |
|---|---|
Molekulargewicht |
272.39 g/mol |
IUPAC-Name |
1-butan-2-yl-N-[[4-(dimethylamino)phenyl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C16H24N4/c1-5-13(2)20-11-10-16(18-20)17-12-14-6-8-15(9-7-14)19(3)4/h6-11,13H,5,12H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
MSNLFBHCIPVVHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1C=CC(=N1)NCC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4S,5R)-5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B15050609.png)
![2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B15050616.png)

![3-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B15050634.png)
![1-(6-Bromobenzo[b]thiophen-2-yl)ethanone](/img/structure/B15050637.png)
![2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B15050639.png)
![2-(5-{[(5-fluorothiophen-2-yl)methyl]amino}-3-methyl-1H-pyrazol-1-yl)acetic acid](/img/structure/B15050644.png)
![[1,2,5]Thiadiazolo[3,4-c]pyridine](/img/structure/B15050652.png)

![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B15050683.png)
![3-cyclopropyl-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B15050686.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B15050694.png)
![1,5-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15050697.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15050703.png)
